Cas no 1823999-09-2 (2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid)

2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid is a fluorinated aromatic compound featuring a bromo and methyl substituent on the phenyl ring, along with a difluoroacetic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions and further derivatization. The difluoroacetic acid moiety contributes to increased metabolic stability and bioavailability in drug development. Its well-defined molecular architecture ensures precise control in synthetic pathways, supporting applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid structure
1823999-09-2 structure
商品名:2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid
CAS番号:1823999-09-2
MF:C9H7BrF2O2
メガワット:265.051489114761
CID:6192839
PubChem ID:91926760

2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
    • AKOS025212920
    • EN300-1931240
    • 1823999-09-2
    • 2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid
    • インチ: 1S/C9H7BrF2O2/c1-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
    • InChIKey: ONGGOHALXYVSLN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C=CC=1C(C(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 263.95975g/mol
  • どういたいしつりょう: 263.95975g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1931240-10.0g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
10g
$5037.0 2023-06-02
Enamine
EN300-1931240-0.05g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
0.05g
$768.0 2023-09-17
Enamine
EN300-1931240-1.0g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
1g
$1172.0 2023-06-02
Enamine
EN300-1931240-1g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
1g
$914.0 2023-09-17
Enamine
EN300-1931240-10g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
10g
$3929.0 2023-09-17
Enamine
EN300-1931240-0.25g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
0.25g
$840.0 2023-09-17
Enamine
EN300-1931240-5.0g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
5g
$3396.0 2023-06-02
Enamine
EN300-1931240-0.5g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
0.5g
$877.0 2023-09-17
Enamine
EN300-1931240-0.1g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
0.1g
$804.0 2023-09-17
Enamine
EN300-1931240-5g
2-(2-bromo-4-methylphenyl)-2,2-difluoroacetic acid
1823999-09-2
5g
$2650.0 2023-09-17

2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid 関連文献

2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acidに関する追加情報

Research Brief on 2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid (CAS: 1823999-09-2): Recent Advances and Applications

2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid (CAS: 1823999-09-2) is a fluorinated aromatic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoroacetic acid moiety and bromo-methylphenyl group, has shown promising potential as a key intermediate in the synthesis of bioactive molecules and as a candidate for drug development. Recent studies have explored its applications in medicinal chemistry, particularly in the design of enzyme inhibitors and modulators of biological pathways.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid in the development of novel kinase inhibitors. The researchers demonstrated that the compound's difluoroacetic acid group enhances binding affinity to target enzymes, while the bromo-methylphenyl moiety contributes to selective interactions with hydrophobic pockets in protein structures. These findings suggest its utility in designing next-generation therapeutics for cancer and inflammatory diseases.

In addition to its pharmacological applications, recent research has also investigated the compound's synthetic versatility. A 2024 paper in Organic Letters reported a scalable and efficient method for the synthesis of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid, utilizing palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges related to yield and purity, making the compound more accessible for industrial and academic research.

Furthermore, computational studies have provided insights into the compound's molecular interactions. Density functional theory (DFT) calculations and molecular docking simulations, as described in a 2023 ACS Omega article, revealed that the difluoroacetic acid group plays a critical role in stabilizing hydrogen bonds with target proteins. These computational models support the experimental findings and offer a framework for further optimization of derivatives.

Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Ongoing research aims to address these gaps, with preliminary in vivo studies indicating favorable metabolic stability but highlighting the need for further optimization to reduce potential off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid (CAS: 1823999-09-2) represents a versatile and promising compound in chemical biology and drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable tool for researchers exploring new therapeutic avenues. Future studies will likely focus on expanding its applications and refining its properties to meet the demands of modern medicine.

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